8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione is a complex organic compound with a unique structure that includes an ethenyl group and a hexahydroisochromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2H-2,4a-Methanonaphthalen-8(5H)-one
- Phenanthrene derivatives
Uniqueness
What sets 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione apart is its unique combination of an ethenyl group and a hexahydroisochromene core, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
59711-44-3 |
---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
8a-ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione |
InChI |
InChI=1S/C11H14O3/c1-2-11-6-9(12)4-3-8(11)5-10(13)14-7-11/h2,8H,1,3-7H2 |
InChI-Schlüssel |
OVBVDCISRFZNKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC12CC(=O)CCC1CC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.